1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine, oxalic acid
描述
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine (hereafter referred to as the "target compound") is a structurally complex amine featuring a benzodioxin ring fused with a tetrahydropyran (oxan-4-yl) moiety. The oxalic acid component likely acts as a counterion, enhancing solubility or stability for pharmaceutical applications. The benzodioxin scaffold is notable for its electron-rich aromatic system, which facilitates interactions with biological targets such as adrenergic or serotonin receptors .
属性
分子式 |
C17H23NO7 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(oxan-4-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C15H21NO3.C2H2O4/c16-12(9-11-5-7-17-8-6-11)15-10-18-13-3-1-2-4-14(13)19-15;3-1(4)2(5)6/h1-4,11-12,15H,5-10,16H2;(H,3,4)(H,5,6) |
InChI 键 |
HDBCALDFIFQYIF-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1CC(C2COC3=CC=CC=C3O2)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
生物活性
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine, oxalic acid (CAS Number: 1803560-92-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.
The molecular formula of the compound is with a molecular weight of 353.37 g/mol. It features a complex structure that includes a benzodioxin moiety and an oxan group, which may contribute to its biological properties.
Antifungal Activity
Recent studies have demonstrated the antifungal potential of compounds related to the benzodioxin structure. For instance, a series of novel benzamides containing 1,2,4-oxadiazole moieties exhibited significant antifungal activity against various fungal strains such as Botrytis cinerea and Fusarium graminearum. The compound 10f from the study showed an EC50 of 14.44 µg/mL against Botrytis cinerea, indicating strong fungicidal properties .
Toxicity Studies
Toxicity assessments are crucial for understanding the safety profile of new compounds. The acute toxicity of compound 10f was evaluated in zebrafish embryos, yielding a low toxicity classification with an LC50 value of 20.58 mg/L . This suggests that while the compound is effective against certain fungi, it also possesses a favorable safety profile for non-target organisms.
Structure-Activity Relationship (SAR)
The structure of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine is pivotal in determining its biological activity. The presence of the amide bridge in related compounds has been suggested to enhance insecticidal and fungicidal activities by facilitating interactions with biological receptors through hydrogen bonding .
Case Studies
Several case studies have highlighted the biological efficacy of compounds similar to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine:
- Study on Antifungal Activity :
- Toxicity Assessment in Zebrafish :
Table 1: Antifungal Activity of Benzodioxin Derivatives
| Compound | Fungal Strain | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10e | Botrytis cinerea | 83.3 |
| 10f | Botrytis cinerea | 83.1 |
Table 2: Toxicity Data in Zebrafish Embryos
| Compound | LC50 (mg/L) | Toxicity Classification |
|---|---|---|
| 10f | 20.58 | Low Toxicity |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The table below compares the target compound with structurally related benzodioxin derivatives:
Key Findings and Differentiation
Benzodioxin Core Modifications: The target compound’s oxan-4-yl group distinguishes it from analogs like Idazoxane (imidazoline) and Doxazosin (quinazoline). Replacing oxygen with sulfur in benzoxathiin derivatives (e.g., ) increases electron density, altering receptor binding kinetics .
Pharmacological Activity :
- Doxazosin’s mesylate salt is clinically validated for hypertension, whereas the target compound’s oxalate salt remains unexplored in vivo. The oxan-4-yl moiety could modulate selectivity for peripheral vs. central α₁-adrenergic receptors .
- Idazoxane’s imidazoline ring confers α₂-antagonism, linked to neuroprotective effects in preclinical models .
Toxicity and Safety :
- Idazoxane exhibits moderate acute toxicity (mouse LD₅₀: 85 mg/kg), while Doxazosin’s mesylate salt has a well-established safety profile in humans . The target compound’s toxicity data are absent but may align with benzodioxin derivatives’ low acute risks.
Synthetic Accessibility :
- The pyridine-substituted analog (CAS 1487367-55-4) is commercially available as a research intermediate, suggesting feasible scalability for the target compound .
准备方法
Cycloetherification Reactions
The benzodioxin scaffold can be constructed through cycloetherification reactions, typically involving catechol (1,2-dihydroxybenzene) derivatives with appropriate electrophilic reagents. This approach allows for the construction of the characteristic benzodioxin heterocyclic system with various substitution patterns. The reaction typically involves:
- Activation of catechol through deprotonation using a suitable base
- Reaction with bifunctional electrophiles containing appropriate leaving groups
- Sequential formation of the two ether linkages to complete the heterocyclic ring
Functionalization of 2,3-Dihydro-1,4-benzodioxin Core
For introducing functional groups at the C-2 position of the benzodioxin scaffold (as required for our target molecule), several strategies are available:
- Direct synthesis of 2-substituted benzodioxin derivatives using appropriately functionalized starting materials
- Introduction of reactive functional groups (e.g., ketones) that can be subsequently transformed
- Use of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone as a key intermediate
Research indicates that 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (CAS: 1011-48-9) serves as a valuable precursor for introducing various functionalities at the C-2 position through manipulation of the ketone group.
Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone Intermediate
The ketone intermediate 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone plays a crucial role in the synthesis pathway toward the target compound. Its preparation has been documented through several approaches:
Acylation-Based Approach
This approach involves the introduction of an acetyl group to the benzodioxin scaffold through Friedel-Crafts acylation or related methods. The reaction typically employs acetyl chloride or acetic anhydride with a suitable Lewis acid catalyst (e.g., AlCl3, TiCl4).
Oxidation of Secondary Alcohols
Another viable approach involves the oxidation of (1R)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-ol (or its racemic form). This secondary alcohol can be oxidized to the corresponding ketone using various oxidizing agents such as:
- Pyridinium chlorochromate (PCC) in dichloromethane
- Dess-Martin periodinane
- TEMPO-mediated oxidation with secondary oxidants
- Swern oxidation conditions
The starting alcohol can be prepared through reduction of appropriate esters or via stereoselective approaches if stereochemical control is desired.
Synthesis of the Amine Component: 2-(Oxan-4-yl)ethan-1-amine
The preparation of the amine side chain represents another critical aspect of the synthetic route. The 2-(oxan-4-yl)ethan-1-amine moiety can be synthesized through several approaches:
Reduction of Nitriles or Amides
A common approach involves the reduction of the corresponding nitrile or amide:
- 2-(Oxan-4-yl)acetonitrile can be reduced using LiAlH4, NaBH4/CoCl2, or catalytic hydrogenation with Raney nickel or Pd/C
- 2-(Oxan-4-yl)acetamide can be reduced using LiAlH4 or borane complexes
Reductive Amination
Reductive amination of 2-(oxan-4-yl)acetaldehyde with ammonia or appropriate nitrogen sources, followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride, provides another viable route to the amine component.
Gabriel Synthesis Approach
The Gabriel synthesis, involving:
- Reaction of an appropriate alkyl halide with potassium phthalimide
- Subsequent hydrazinolysis of the phthalimide intermediate
This approach provides a selective method for introducing the primary amine functionality.
Coupling Strategies for Final Assembly
The assembly of the target molecule requires the connection of the benzodioxin and amine components. Several strategies can be employed:
Reductive Amination Approach
This approach utilizes the ketone intermediate 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone and 2-(oxan-4-yl)ethan-1-amine:
- Formation of the imine intermediate through condensation of the ketone with the amine
- Reduction of the imine using appropriate reducing agents such as sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation
This method typically employs Lewis acid catalysts (e.g., Ti(OiPr)4, ZnCl2) to promote imine formation, followed by selective reduction.
Two-Step Oxime Formation and Reduction
An alternative approach involves:
- Formation of the oxime from the ketone
- Reduction of the oxime to the corresponding amine
- Subsequent N-alkylation with an appropriate electrophile derived from the oxane component
Nucleophilic Substitution Approach
This strategy involves:
- Conversion of the ketone to a leaving group (e.g., mesylate, tosylate)
- Displacement with the amine component through nucleophilic substitution
Formation of the Oxalate Salt
The final step in the preparation involves the formation of the oxalate salt. This process has been well-documented for various amines and follows established procedures:
Direct Crystallization Method
The free amine 1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-(oxan-4-yl)ethan-1-amine is dissolved in an appropriate solvent (typically ethanol, ethyl acetate, or diethyl ether), followed by the addition of a solution of oxalic acid (typically 1 equivalent). Key considerations include:
- Solvent selection (ethanol, ethyl acetate, or diethyl ether are commonly used)
- Temperature control (usually room temperature to promote crystallization)
- Stoichiometric ratio of amine to oxalic acid (typically 1:1 or 1:0.5 for the mono- or di-oxalate)
- Crystallization time and conditions
The precipitated salt is then filtered, washed with the appropriate solvent, and dried to yield the final product.
Reaction Conditions and Optimization
Based on documented procedures for similar compounds, the following conditions have proven effective for oxalate salt formation:
| Parameter | Typical Conditions | Optimization Notes |
|---|---|---|
| Solvent | Ethanol, Ethyl acetate, Diethyl ether | Ethanol offers good solubility for both components |
| Temperature | 0-25°C | Lower temperatures may improve crystallization |
| Concentration | 0.1-0.5 M | More dilute solutions may yield higher purity |
| Oxalic Acid Form | Anhydrous or dihydrate | Anhydrous form provides more consistent results |
| Equivalents | 0.95-1.05 equiv. | Slight excess of either component may be beneficial |
| Crystallization Time | 1-24 hours | Longer times may improve crystal quality |
The reaction is typically monitored by TLC or HPLC to ensure complete conversion to the salt form.
Comprehensive Synthetic Pathway
Based on the analysis of related compounds and synthetic methodologies, a comprehensive synthesis pathway for this compound can be proposed as follows:
Route A: Via Reductive Amination
- Preparation of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
- Synthesis of 2-(oxan-4-yl)ethan-1-amine
- Reductive amination to form the complete carbon skeleton
- Formation of the oxalate salt
Detailed Procedure:
Step 1: In a suitable reaction vessel, dissolve 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (1 equiv.) in anhydrous methanol or ethanol (10-15 volumes). Add 2-(oxan-4-yl)ethan-1-amine (1.1-1.2 equiv.) and a catalytic amount of titanium(IV) isopropoxide (0.1 equiv.).
Step 2: Stir the mixture at room temperature for 2-4 hours to form the imine intermediate. Cool the reaction mixture to 0-5°C and slowly add sodium cyanoborohydride (1.5-2.0 equiv.).
Step 3: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
Step 4: Quench the reaction with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude free amine.
Step 5: Dissolve the crude amine in ethanol (5-10 volumes) and add a solution of oxalic acid (0.95-1.0 equiv.) in ethanol. Stir the mixture for 1-2 hours at room temperature. The oxalate salt typically precipitates from the solution.
Step 6: Filter the precipitate, wash with cold ethanol followed by diethyl ether, and dry under vacuum to obtain the final product.
Route B: Via Aldol Condensation and Reduction
An alternative synthetic approach involves an aldol condensation strategy:
- Preparation of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid
- Conversion to the corresponding amide using 2-(oxan-4-yl)ethan-1-amine
- Reduction of the amide to the amine
- Formation of the oxalate salt
Detailed Procedure:
Step 1: Prepare 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetic acid using established methods.
Step 2: Convert the acid to an activated form (acid chloride or mixed anhydride) using thionyl chloride or a coupling agent such as EDC/HOBt.
Step 3: React with 2-(oxan-4-yl)ethan-1-amine to form the corresponding amide.
Step 4: Reduce the amide to the amine using lithium aluminum hydride in THF or borane-THF complex.
Step 5: Form the oxalate salt as described in Route A.
Analytical Verification and Characterization
The successful preparation of this compound should be confirmed through appropriate analytical methods:
Spectroscopic Analysis
1H NMR and 13C NMR Spectroscopy : Characteristic signals for the benzodioxin scaffold, oxane ring, and ethylamine linker should be observed. The protons of the oxalic acid moiety would also be visible in the 1H NMR spectrum.
IR Spectroscopy : Characteristic bands for N-H stretching (3300-3500 cm-1), C=O stretching of the carboxylate (1700-1750 cm-1), and C-O stretching of the ether linkages (1050-1150 cm-1) would be expected.
Mass Spectrometry : HRMS should confirm the molecular formula, with the expected m/z corresponding to the protonated free amine (minus the oxalic acid component).
Crystallographic Analysis
X-ray crystallography can provide definitive confirmation of the molecular structure and crystal packing arrangement.
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can determine the melting point, thermal stability, and any potential solvate or hydrate forms.
Optimization Considerations
Several factors can be optimized to improve the yield, purity, and efficiency of the synthetic process:
Reaction Parameters
| Parameter | Considerations |
|---|---|
| Temperature | Lower temperatures may improve selectivity in reductive amination |
| Solvent | Anhydrous conditions are critical for certain steps |
| Catalyst | Various catalysts can be explored for the reductive amination |
| Reducing Agent | Different reducing agents offer varying selectivity profiles |
| Reaction Time | Extended reaction times may be necessary for complete conversion |
Purification Strategies
The purification of intermediates and the final product can significantly impact overall yield and purity:
- Crystallization conditions for the oxalate salt should be optimized with respect to solvent, temperature, and concentration
- Column chromatography may be necessary for purifying intermediates
- Recrystallization of the final salt may improve purity
Scale-Up Considerations
For larger-scale preparation, several additional factors should be considered:
- Thermal management : Exothermic steps, such as reduction reactions, require careful temperature control
- Solvent selection : More environmentally friendly and process-suitable solvents may be preferable
- Reagent handling : Minimizing the use of hazardous reagents where possible
- In-process controls : Implementation of appropriate analytical methods to monitor reaction progress
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
